molecular formula C13H18N2O3 B13915822 Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B13915822
M. Wt: 250.29 g/mol
InChI Key: WRWILSQMKZYBFI-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a bicyclic heteroaromatic compound featuring a naphthyridine core substituted with a hydroxyl group at position 5 and a tert-butyl carbamate group at position 5. The synthesis of related tert-butyl esters involves alkylation of piperidine derivatives with tert-butyl bromoacetate under strongly basic conditions, as demonstrated in the preparation of ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (50% yield, NMR-characterized) . The hydroxyl group at position 5 enhances polarity, influencing solubility and reactivity, while the tert-butyl group provides steric protection and stability during synthetic transformations.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 5-hydroxy-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-10-9(11(16)8-15)5-4-6-14-10/h4-6,11,16H,7-8H2,1-3H3

InChI Key

WRWILSQMKZYBFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)N=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multi-step organic reactions. Common starting materials may include naphthyridine derivatives and tert-butyl esters. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the naphthyridine ring.

    Substitution: Replacement of functional groups on the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a heterocyclic compound within the naphthyridine family, featuring a bicyclic structure containing nitrogen atoms. The presence of a tert-butyl group enhances its lipophilicity, which can affect its biological activity and solubility. The molecular weight of the compound is approximately 247.29 g/mol. The combination of hydroxyl and carboxylate functional groups gives rise to its structural uniqueness, influencing its reactivity and interactions with biological targets.

Chemical Reactivity
The chemical reactivity of this compound stems from its functional groups. Key reactions include:

  • Hydroxyl group reactions
  • Carboxylate group reactions

These reactions indicate the compound's potential for further derivatization and functionalization.

Potential Applications
this compound has potential applications in various fields:
*Further investigation is needed to elucidate the specific biological activities and mechanisms of action of this compound.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reactions with available starting materials
  • Optimization for desired yields

These synthetic routes can be optimized based on available starting materials and desired yields.

Biological Activities
Compounds in the naphthyridine class have been reported to exhibit a range of biological activities.

Compound NameStructural FeaturesBiological Activity
Tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateAmino group at position 3Antiviral activity
Tert-butyl 4-hydroxy-5,6-dihydro-1,7-naphthyridineHydroxyl group at position 4Anticancer properties
Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridineChlorine substituent at position 2Potential antibacterial effects

Mechanism of Action

The mechanism of action of Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural analogs of tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate include halogenated and cyano-substituted derivatives (Table 1).

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 5-OH, 7-tert-butyl carboxylate C₁₃H₁₈N₂O₃ 250.29 PDE4 inhibition precursor; enhanced polarity due to hydroxyl group
Tert-butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS 1823228-83-6) 3-Br, 7-tert-butyl carboxylate C₁₃H₁₇BrN₂O₂ 313.19 Intermediate for cross-coupling reactions; bromine enables Suzuki-Miyaura functionalization
Tert-butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (CAS 1393558-68-3) 2,4-Cl, 7-tert-butyl carboxylate C₁₃H₁₆Cl₂N₂O₂ 303.18 Electrophilic substitution precursor; chlorine enhances electrophilicity
Tert-butyl 2,4-dichloro-3-cyano-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate 2,4-Cl, 3-CN, 7-tert-butyl carboxylate C₁₄H₁₅Cl₂N₃O₂ 328.20 Cytotoxic agent candidate; cyano group modulates electronic properties

Physicochemical and Reactivity Comparisons

  • Hydroxy vs. Halogen Substitution : The hydroxyl group in the target compound increases hydrophilicity (logP ~1.5 estimated) compared to bromo (logP ~2.8) or chloro (logP ~3.0) analogs, impacting bioavailability .
  • Reactivity: Bromo and chloro substituents enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxyl group may undergo oxidation or serve as a hydrogen-bond donor in target binding .
  • Stability : The tert-butyl group stabilizes the carbamate against hydrolysis, critical for in vivo applications. However, halogenated analogs (e.g., 3-bromo derivative) require careful handling due to toxicity (H302, H315 hazards) .

Biological Activity

Tert-butyl 5-hydroxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a naphthyridine ring system and functional groups such as hydroxyl and carboxylate, suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : Approximately 246.29 g/mol
  • Structural Features : The presence of the tert-butyl group increases lipophilicity, which may enhance biological activity and solubility in biological systems.

Biological Activities

Compounds in the naphthyridine class have been reported to exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown potential against bacterial strains.
  • Anticancer Properties : Naphthyridines are known to interact with cellular pathways involved in tumor progression, potentially inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in disease pathways .

Table 1: Comparison of Biological Activities of Naphthyridine Derivatives

Compound NameStructural FeaturesBiological Activity
Tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylateAmino group at position 3Antiviral activity
Tert-butyl 4-hydroxy-5,6-dihydro-1,7-naphthyridineHydroxyl group at position 4Anticancer properties
Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridineChlorine substituent at position 2Potential antibacterial effects

The mechanism of action for this compound is not fully elucidated; however, it likely involves:

  • Binding to Enzymes/Receptors : Similar compounds have demonstrated the ability to bind selectively to various enzymes or receptors.
  • Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis through enzyme inhibition or receptor antagonism .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of naphthyridine derivatives. For example:

  • A study assessed the anticancer properties of various naphthyridine derivatives in vitro against human cancer cell lines. Results indicated that some compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range .
  • Another investigation explored the antimicrobial activity of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects that warrant further exploration .

Future Directions

Further research is needed to fully understand the biological activity and potential therapeutic applications of this compound. Key areas for future study include:

  • In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate specific molecular targets and pathways affected by this compound.
  • Derivatization Studies : To explore modifications that may enhance its biological activity or selectivity against specific targets.

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